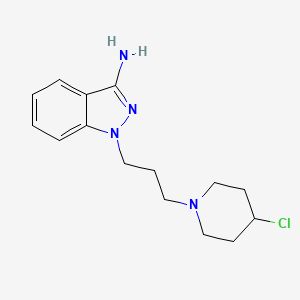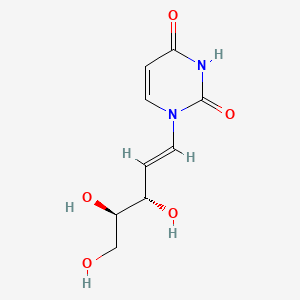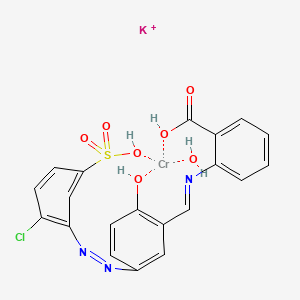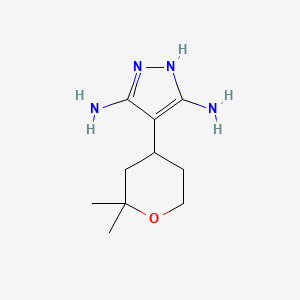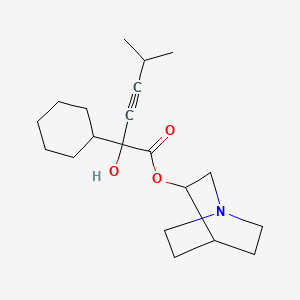
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinuclidine core, which is a bicyclic amine, attached to a cyclohexyl group and a butynyl glycolate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate typically involves multiple steps, starting with the preparation of the quinuclidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the butynyl glycolate moiety through esterification or similar reactions. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, minimize waste, and enhance safety.
化学反应分析
Types of Reactions
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for hydrolysis. The choice of reagents and reaction conditions depends on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or ketones, while hydrolysis will produce alcohols and acids.
科学研究应用
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving amine and ester functionalities.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate involves its interaction with molecular targets such as enzymes or receptors. The quinuclidine core can interact with acetylcholine receptors, potentially modulating their activity. The ester linkage may also play a role in the compound’s bioactivity, influencing its interaction with biological molecules and pathways.
相似化合物的比较
Similar Compounds
3-Quinuclidinyl benzilate: Known for its use as a chemical incapacitant, shares the quinuclidine core but differs in the attached functional groups.
Cyclohexyl glycolates: Compounds with similar ester linkages but different amine cores.
Butynyl esters: Compounds featuring the butynyl group but lacking the quinuclidine core.
Uniqueness
3-Quinuclidyl cyclohexyl(4-methyl-1-butynyl)glycolate is unique due to its combination of a quinuclidine core, cyclohexyl group, and butynyl glycolate moiety
属性
CAS 编号 |
92955-99-2 |
|---|---|
分子式 |
C20H31NO3 |
分子量 |
333.5 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxy-5-methylhex-3-ynoate |
InChI |
InChI=1S/C20H31NO3/c1-15(2)8-11-20(23,17-6-4-3-5-7-17)19(22)24-18-14-21-12-9-16(18)10-13-21/h15-18,23H,3-7,9-10,12-14H2,1-2H3 |
InChI 键 |
KHFWYDJCIUAWHQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C#CC(C1CCCCC1)(C(=O)OC2CN3CCC2CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




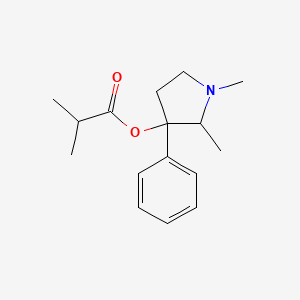
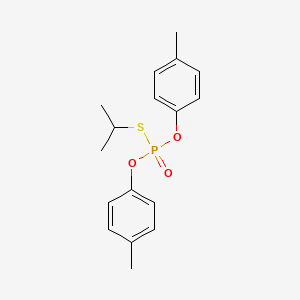
![3-[3-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]propylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12734569.png)
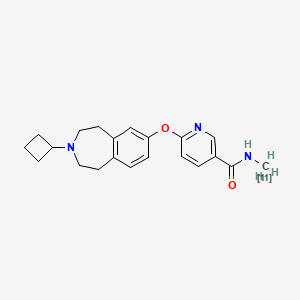


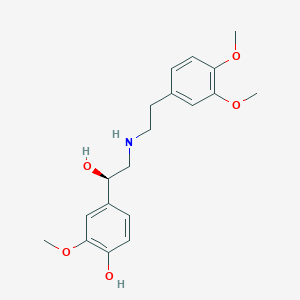
![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
